molecular formula C8H13NO B1267212 9-Azabicyclo[3.3.1]nonan-3-one CAS No. 4390-39-0

9-Azabicyclo[3.3.1]nonan-3-one

Cat. No. B1267212
CAS RN: 4390-39-0
M. Wt: 139.19 g/mol
InChI Key: JIYPUEZSSJAXBO-UHFFFAOYSA-N
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Patent
US07705152B2

Procedure details

In the first step of the present invention, to an aqueous solution of acetonedicarboxylic acid (3) as a basic material, ammonia water and an aqueous solution of glutaraldehyde (4) are sequentially added slowly under cooling with ice to form a bicyclo-form (5) by condensation reaction. By condensation by Mannich reaction and subsequent decarboxylation, formation of 9-azabicyclo[3.3.1]nonane ring occurs to form 9-azabicyclo[3.3.1]nonan-3-one (5), which can be obtained as a powder only by removing excessive water and ammonia by a freeze-dryer after completion of the reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8](O)=O)[C:2]([CH2:4][C:5](O)=[O:6])=O.O.[NH3:12].[CH:13](=O)[CH2:14][CH2:15]CC=O>>[CH:2]12[NH:12][CH:14]([CH2:15][CH2:8][CH2:1]1)[CH2:13][C:5](=[O:6])[CH2:4]2 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)CC(=O)O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice

Outcomes

Product
Name
Type
product
Smiles
C12CC(CC(CCC1)N2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.